molecular formula C12H21NO4 B6220130 tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate CAS No. 1801455-66-2

tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate

Cat. No.: B6220130
CAS No.: 1801455-66-2
M. Wt: 243.3
InChI Key:
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Description

tert-Butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate: is a chemical compound that belongs to the class of oxazepanes Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxyamide, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.

Comparison with Similar Compounds

  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Comparison: tert-Butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to the six-membered ring of piperidines or the four-membered ring of azetidines

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate involves the reaction of tert-butyl 3,3-dimethyl-1,4-dioxopiperidine-2-carboxylate with ethyl chloroformate in the presence of a base to form tert-butyl 3,3-dimethyl-6-oxo-1,4-oxazepane-4-carboxylate.", "Starting Materials": [ "tert-butyl 3,3-dimethyl-1,4-dioxopiperidine-2-carboxylate", "ethyl chloroformate", "base" ], "Reaction": [ "Add tert-butyl 3,3-dimethyl-1,4-dioxopiperidine-2-carboxylate to a reaction flask", "Add a base to the reaction flask and stir the mixture", "Add ethyl chloroformate dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

1801455-66-2

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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